molecular formula C22H28N2O5S B11345779 N-(2,5-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11345779
M. Wt: 432.5 g/mol
InChI Key: KHBOGJJZTNOKLT-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H27N2O5S This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,5-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 2,5-dimethoxyphenyl bromide.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)piperidine-4-carboxamide
  • N-(2,5-Dimethoxyphenyl)-4-methylbenzamide

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group, which can significantly alter its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-16-4-6-17(7-5-16)15-30(26,27)24-12-10-18(11-13-24)22(25)23-20-14-19(28-2)8-9-21(20)29-3/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

KHBOGJJZTNOKLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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